Decyl Hexyl Phthalate-d4

Description

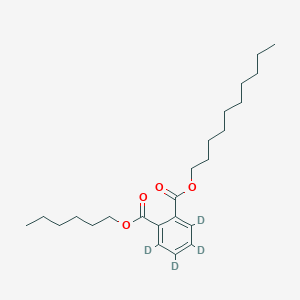

Decyl Hexyl Phthalate-d4 is a deuterated derivative of mixed alkyl phthalates, where the phthalic acid backbone is esterified with decyl (C10) and hexyl (C6) alcohol groups, and four hydrogen atoms are replaced with deuterium. This compound is structurally related to the non-deuterated mixed diester 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters (CAS 68648-93-1), which is regulated under EU RoHS due to its environmental and health risks . The deuterated version, however, is primarily used as an internal standard in analytical chemistry, leveraging its isotopic stability to improve quantification accuracy in mass spectrometry .

Key physicochemical properties inferred from analogous deuterated phthalates (e.g., Di-n-decyl Phthalate-d4, CAS 1276197-18-2) include a molecular weight of ~450.66 g/mol and reduced volatility compared to non-deuterated analogs like dioctyl phthalate (DOP) .

Properties

Molecular Formula |

C₂₄H₃₄D₄O₄ |

|---|---|

Molecular Weight |

394.58 |

Synonyms |

Hexyl Decyl Phthalate-d4; 1,2-Benzenedicarboxylic Acid Decyl Hexyl Ester-d4; Phthalic Acid Decyl Hexyl Ester-d4; 1,2-Benzenedicarboxylic Acid, 1-Decyl 2-Hexyl Ester-d4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Non-Deuterated Mixed Alkyl Phthalates

- 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters (CAS 68648-93-1): Applications: Plasticizer in PVC and synthetic polymers. Toxicity: Limited data, but classified as hazardous due to structural similarity to DEHP (diethylhexyl phthalate) .

(b) Deuterated Phthalates

- Di-n-decyl Phthalate-d4 (CAS 1276197-18-2): Molecular Weight: 450.66 g/mol . Volatility: 75% lower than DOP, reducing migration and environmental persistence . Applications: Internal standard for quantifying non-deuterated phthalates in environmental samples .

Diethyl Phthalate-d4 and Di-n-butyl Phthalate-d4 :

Physicochemical Properties

Estimated based on analogous compounds.

*Range reflects variability in alkyl chain lengths .

Toxicity and Environmental Impact

- This compound: No direct toxicity data available, but deuterated phthalates are generally considered less bioactive due to isotopic substitution. Their primary risk lies in environmental persistence .

- Non-Deuterated Mixed C6-C10-C8 Phthalate: Acute Toxicity: Oral LD50 (rat) >10,000 mg/kg . Environmental Hazards: Classified as harmful to aquatic life (EC50 for fish: 1.5 mg/L) . Regulatory Action: Banned in consumer products under EU RoHS .

Regulatory and Industrial Relevance

Q & A

Basic Research Questions

Q. How can Decyl Hexyl Phthalate-d4 (CAS 25724-58-7) be reliably identified and quantified in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards for precise quantification. The deuterated analog (e.g., Diethyl Phthalate-d4, CAS 93952-12-6) minimizes matrix interference and improves recovery rates . Calibrate using certified reference materials (e.g., 100 µg/mL solutions in hexane) to ensure accuracy . Validate the method with spike-and-recovery experiments in representative matrices (e.g., soil, water).

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation. Maintain at room temperature in a ventilated, locked cabinet .

- Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116 compliant), chemical safety goggles, and lab coats to avoid dermal/ocular exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste facilities. Avoid water jets to prevent aerosolization .

Q. What analytical challenges arise when distinguishing this compound from structurally similar phthalates in complex mixtures?

- Methodological Answer : Optimize chromatographic separation using a DB-5MS column (30 m × 0.25 mm ID) with a 0.25 µm film. Adjust temperature gradients to resolve co-eluting peaks (e.g., Diisodecyl Phthalate-d4, CAS 1346604-79-2). Confirm identities via high-resolution MS (HRMS) to differentiate isotopic patterns and fragmentation pathways .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Experimental Setup : Use OECD 308/309 guidelines to simulate biodegradation in water-sediment systems. Monitor degradation kinetics via LC-MS/MS, measuring parent compound and metabolites (e.g., phthalic acid derivatives).

- Controls : Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation .

- Data Interpretation : Apply first-order kinetic models and calculate half-lives. Cross-validate with deuterium isotope effects to track transformation pathways .

Q. How should contradictory data on the endocrine-disrupting effects of this compound be reconciled in risk assessment studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of in vitro (e.g., receptor-binding assays) and in vivo (e.g., rodent models) studies, weighting data by study quality (e.g., OECD/GLP compliance).

- Dose-Response Modeling : Use benchmark dose (BMD) analysis to identify thresholds for adverse effects. Account for species-specific metabolic differences (e.g., glucuronidation rates in humans vs. rodents) .

- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in exposure scenarios and pharmacokinetic parameters .

Q. What strategies optimize the use of this compound as an internal standard in lipid-rich matrices?

- Methodological Answer :

- Matrix Cleanup : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to reduce lipid interference. Validate recovery rates for low-concentration analytes (<1 ppb) .

- Ionization Suppression Mitigation : Use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to minimize matrix effects in MS analysis .

- Cross-Validation : Compare results with alternative deuterated standards (e.g., Dicyclohexyl Phthalate-d4, CAS 358731-25-6) to confirm method robustness .

Q. How does regulatory compliance with EU RoHS (e.g., Annex II of Directive 2011/65/EU) impact the use of this compound in electronic material research?

- Methodological Answer :

- Material Screening : Test polymeric coatings and plastic components (e.g., aglets, buttons) for phthalate content using GC-MS. Ensure compliance with the 0.1% w/w threshold for restricted substances .

- Substitute Identification : Collaborate with suppliers to source ZDHC MRSL-compliant plasticizers (e.g., Tris(2-ethylhexyl) Trimellitate, CAS 3319-31-1) for comparative performance testing .

- Documentation : Maintain SDS records confirming the absence of restricted phthalates and submit third-party lab reports for audit purposes .

Data Management and Reporting

Q. What are best practices for documenting experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- Raw Data : Record instrument parameters (e.g., GC oven temperature, MS ionization voltage), sample preparation steps, and calibration curves in electronic lab notebooks (ELNs).

- Metadata : Include batch numbers of standards, solvent purity grades, and environmental conditions (e.g., humidity during weighing) .

- Archiving : Store raw spectra and chromatograms in FAIR-compliant repositories (e.g., Figshare) with digital object identifiers (DOIs) for public access .

Q. How can researchers address gaps in toxicity data for this compound during cumulative risk assessments?

- Methodological Answer :

- Read-Across Approaches : Use toxicity data from structurally analogous phthalates (e.g., Di-n-decyl Phthalate-d4, CAS 1276197-18-2) to infer hazard profiles. Validate predictions with quantitative structure-activity relationship (QSAR) models .

- High-Throughput Screening : Employ ToxCast assays to evaluate endocrine disruption potential at sub-cytotoxic concentrations .

- Collaborative Studies : Share data via consortia (e.g., HESI) to pool resources for long-term carcinogenicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.